molecular formula C11H11NOS B8167345 2-Methoxy-4-(thiophen-2-yl)aniline

2-Methoxy-4-(thiophen-2-yl)aniline

Cat. No.: B8167345
M. Wt: 205.28 g/mol
InChI Key: YECNFSVOWSMFGL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(thiophen-2-yl)aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 2-position and a thiophen-2-yl group (a sulfur-containing heterocycle) at the 4-position of the aniline ring.

Properties

IUPAC Name

2-methoxy-4-thiophen-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-13-10-7-8(4-5-9(10)12)11-3-2-6-14-11/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECNFSVOWSMFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with thiophene-2-carbaldehyde under acidic conditions to form an imine intermediate, which is then reduced to yield the desired product. Another method involves the Suzuki-Miyaura cross-coupling reaction between 2-methoxy-4-bromoaniline and thiophene-2-boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Methoxy-4-(thiophen-2-yl)aniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-(thiophen-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s properties are strongly influenced by its substituents. Key comparisons include:

4-(Thiophen-2-yl)aniline (CAS 70010-48-9)
  • Structure : Lacks the methoxy group at position 2.
  • Molecular Formula : C₁₀H₉NS | MW : 175.25 g/mol .
  • Properties : Reduced electron-donating capacity compared to the methoxy-containing analog. Likely exhibits lower solubility in polar solvents due to the absence of the methoxy group.
2-Methoxy-4-(methylsulfonyl)aniline (CAS 41608-73-5)
  • Structure : Replaces thiophene with a methylsulfonyl (-SO₂CH₃) group.
  • Molecular Formula: C₈H₁₁NO₃S | MW: 201.24 g/mol .
  • This contrasts with the electron-rich thiophene in the target compound.
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)
  • Structure : Substitutes thiophene with a 4-methylpiperazine group.
  • Molecular Formula : C₁₂H₁₉N₃O | MW : 221.30 g/mol .
  • Properties : The piperazine group introduces basicity and hydrogen-bonding capacity, enhancing solubility in acidic media. Likely used in medicinal chemistry for pharmacokinetic optimization.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
2-Methoxy-4-(thiophen-2-yl)aniline C₁₁H₁₁NOS 205.28 (calculated) -OCH₃, thiophen-2-yl Expected moderate polarity; stable under inert conditions
4-(Thiophen-2-yl)aniline C₁₀H₉NS 175.25 Thiophen-2-yl Lower polarity; limited water solubility
2-Methoxy-4-(methylsulfonyl)aniline C₈H₁₁NO₃S 201.24 -SO₂CH₃ Polar due to sulfonyl group; stable but hygroscopic
4-Methoxy-2-methylaniline (m-cresidine) C₈H₁₁NO 137.18 -OCH₃, -CH₃ High volatility; used in dyes and agrochemicals

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